molecular formula C14H13ClN2O2S B5826348 (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate

Cat. No.: B5826348
M. Wt: 308.8 g/mol
InChI Key: SPETWZBVLFBGAE-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate is a complex organic compound that features a thiophene ring, an amino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate typically involves the condensation of 2-chloro-4-methylbenzoic acid with (Z)-[1-amino-2-(thiophen-2-yl)ethylidene]amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chloro group can result in various substituted benzoates.

Scientific Research Applications

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-phenoxyacetate
  • (E)-2-((1-(thiophen-2-yl)ethylidene)-amino) phenol

Uniqueness

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 2-chloro-4-methylbenzoate is unique due to the presence of both a thiophene ring and a chloro-substituted benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-9-4-5-11(12(15)7-9)14(18)19-17-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPETWZBVLFBGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(CC2=CC=CS2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/CC2=CC=CS2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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